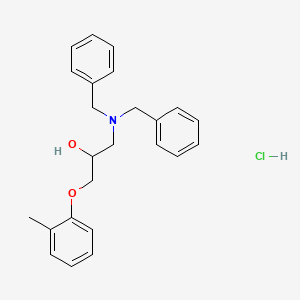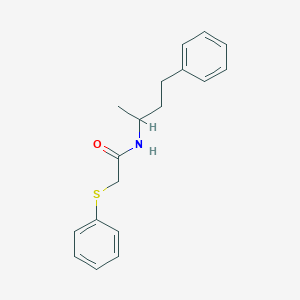
1-(dibenzylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride
Overview
Description
1-(dibenzylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride, commonly known as phenoxybenzamine, is a non-selective alpha-adrenergic antagonist that was first synthesized in the 1940s. It has been used primarily in the treatment of hypertension, pheochromocytoma, and in the management of symptoms associated with neuroendocrine tumors. In recent years, phenoxybenzamine has been the subject of scientific research, with increasing attention being paid to its potential applications in the field of cancer research.
Mechanism of Action
Phenoxybenzamine exerts its anti-cancer effects through a variety of mechanisms. One of the primary mechanisms is through the inhibition of alpha-adrenergic receptors, which are known to play a role in tumor growth and metastasis. Additionally, phenoxybenzamine has been shown to inhibit the activity of several enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, phenoxybenzamine has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to increase blood flow to certain tissues, which may be beneficial in the treatment of conditions such as Raynaud's disease. Additionally, phenoxybenzamine has been used in the treatment of urinary retention, as it can relax smooth muscle in the bladder.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using phenoxybenzamine in lab experiments is its well-established safety profile. It has been used clinically for several decades and has been shown to have minimal side effects. Additionally, phenoxybenzamine is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using phenoxybenzamine in lab experiments is its non-selective nature, which may make it difficult to isolate specific effects.
Future Directions
There are several potential future directions for research on phenoxybenzamine. One area of interest is the development of more selective alpha-adrenergic antagonists that can target specific subtypes of alpha-adrenergic receptors. Additionally, research is needed to better understand the mechanisms underlying phenoxybenzamine's anti-cancer effects, which may lead to the development of more effective treatments for a variety of cancer types. Finally, there is a need for clinical trials to evaluate the safety and efficacy of phenoxybenzamine in the treatment of cancer.
Scientific Research Applications
Phenoxybenzamine has been the subject of scientific research for several decades, with a focus on its potential applications in the treatment of cancer. Research has shown that phenoxybenzamine has anti-proliferative effects on a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. Additionally, phenoxybenzamine has been shown to inhibit the growth of neuroendocrine tumors, which are often difficult to treat using traditional chemotherapy.
properties
IUPAC Name |
1-(dibenzylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2.ClH/c1-20-10-8-9-15-24(20)27-19-23(26)18-25(16-21-11-4-2-5-12-21)17-22-13-6-3-7-14-22;/h2-15,23,26H,16-19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMCLFFKNCXKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-2-{[(2-methyl-4-pyridinyl)methyl]amino}nicotinamide](/img/structure/B3976246.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B3976254.png)
![2-methyl-N-[4-({methyl[2-(2-methylpiperidin-1-yl)ethyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B3976255.png)
![N-(4-fluorophenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B3976259.png)




![ethyl 2-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B3976292.png)
![N-(5-isobutyl-4H-1,2,4-triazol-3-yl)-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]urea](/img/structure/B3976300.png)



